N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide
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Overview
Description
N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide is a chemical compound with the molecular formula C17H20N2O2S and a molecular weight of 316.42. This compound is part of a class of benzothiazole derivatives, which have been studied for their potential biological activities and applications in various fields.
Preparation Methods
The synthesis of N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide involves several steps. One common synthetic route includes the reaction of 4-ethoxy-3-prop-2-ynyl-1,3-benzothiazole with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions, and the product is purified using column chromatography.
Chemical Reactions Analysis
N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced benzothiazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at the 2-position, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound has been studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It may have applications in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide involves its interaction with specific molecular targets. For example, it has been identified as a potent inhibitor of the MDM2-p53 interaction, which is crucial in regulating cell cycle and apoptosis. By inhibiting this interaction, the compound can induce cell cycle arrest and promote apoptosis in cancer cells.
Comparison with Similar Compounds
N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide can be compared with other benzothiazole derivatives, such as:
N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide: This compound is also a potent inhibitor of the MDM2-p53 interaction and has similar biological activities.
3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide: This compound has been studied for its anti-inflammatory and analgesic properties.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-4-7-11-15(20)18-17-19(12-5-2)16-13(21-6-3)9-8-10-14(16)22-17/h2,8-10H,4,6-7,11-12H2,1,3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAYHYXIZLXPTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N=C1N(C2=C(C=CC=C2S1)OCC)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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